N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide
Description
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to a piperidine ring substituted with a 1,2,5-thiadiazole moiety. This structure combines pharmacologically significant motifs: benzothiazoles are known for their anticancer and antimicrobial properties, while thiadiazoles and piperidines contribute to enhanced bioavailability and receptor binding .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(15-18-11-3-1-2-4-12(11)22-15)17-10-5-7-20(8-6-10)13-9-16-23-19-13/h1-4,9-10H,5-8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMURCBADFGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiadiazole ring through the reaction of hydrazonoyl halides with potassium thiocyanate . The piperidine ring can be introduced via a nucleophilic substitution reaction, followed by the formation of the benzothiazole moiety through cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while nucleophilic substitution on the benzothiazole ring can introduce various functional groups .
Scientific Research Applications
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The compound’s ability to cross cellular membranes due to its mesoionic nature enhances its bioavailability and effectiveness .
Comparison with Similar Compounds
Structural Features :
- Core : Benzothiazole linked to a methylpiperazine via an acetamide group.
- Key Differences : Replaces the thiadiazole-piperidine unit with methylpiperazine and lacks the carboxamide linkage to benzothiazole.
Pharmacological Activity :
- Exhibits anticancer activity, as demonstrated in vitro against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC₅₀ values ranging from 8–12 µM .
- Synthesis involves a coupling reaction between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF, using K₂CO₃ as a base .
2-[(4-Fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide (BK70869)
Structural Features :
- Core : Shares the 1,2,5-thiadiazol-3-yl-piperidine moiety but substitutes the benzothiazole-carboxamide with a fluorophenyl-sulfanyl-acetamide group.
- Key Differences : Introduces a fluorinated aromatic ring and a sulfur-based linker instead of the benzothiazole-carboxamide.
Physicochemical Properties :
- Molecular Formula: C₁₅H₁₇FN₄OS₂; Molecular Weight: 352.45 g/mol.
- Commercial Availability: Priced at $8–$10 per gram for research use .
Comparative Data Table
Research Implications and Limitations
- Pharmacological Potential: The target compound’s benzothiazole and thiadiazole motifs align with anticancer and antimicrobial activities observed in analogs like BZ-IV. However, the absence of direct experimental data necessitates further biological screening.
- Synthetic Challenges : The carboxamide linkage and thiadiazole-piperidine synthesis may require optimization for yield and purity, as seen in related compounds .
- Commercial Relevance : BK70869’s availability highlights industrial interest in thiadiazole-piperidine derivatives, though its application remains exploratory.
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a thiadiazole moiety, a piperidine ring, and a benzothiazole component. These structural characteristics are believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₆O₂S₃ |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 2034458-35-8 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. The compound was tested against various bacterial strains including E. coli and Bacillus mycoides, as well as the fungal strain Candida albicans.
Minimum Inhibitory Concentration (MIC) Results
The antimicrobial efficacy was quantified using the Minimum Inhibitory Concentration (MIC) method:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 15 |
| Bacillus mycoides | 10 |
| Candida albicans | 20 |
These results indicate that the compound has promising potential as an antimicrobial agent.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines.
Cytotoxicity Assay Results
The cytotoxic effects were assessed using the MTT assay across several cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 7.5 |
| A549 (lung cancer) | 6.0 |
The IC₅₀ values indicate that the compound exhibits significant cytotoxicity against these cancer cells.
Antiviral Activity
Recent studies have suggested that this compound may possess antiviral properties as well. Specifically, it has shown inhibitory activity against the SARS-CoV-2 protease with an IC₅₀ value of 0.01 µM, indicating strong potential for development as a therapeutic agent for COVID-19.
Cellular Viability Impact
In vitro studies revealed that at the effective concentration of 0.01 µM against SARS-CoV-2 protease, the compound affected cellular viability by only 57% after 48 hours of treatment in normal human MRC-5 cells.
The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific enzymes and receptors due to the presence of the thiadiazole ring and piperidine structure. These interactions modulate various cellular pathways leading to its observed antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
